N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
“N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C12H12N2O2S. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C12H12N2O2S. Further details about its structure would require more specific information or advanced analytical techniques.
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 248.3. Further details about its physical and chemical properties would require more specific information or advanced analytical techniques.
Scientific Research Applications
Isoxazole Alkaloids and Their Applications
Isoxazole derivatives, such as those based on isoxazole alkaloids, have been identified for their diverse natural occurrence and significant biological activities. These compounds encompass a variety of structures with potential applications in pharmacology and medicinal chemistry due to their complex nature and bioactive properties. For instance, isoxazole alkaloids like muscimol, derived from Amanita muscaria, have been studied for their psychoactive properties. The diversity in the structural makeup of these alkaloids underscores their potential in drug discovery and development, particularly as antibiotics and toxins with specific biological targets (Rahbaek & Christophersen, 2001).
Isoxazoline Derivatives as Anticancer Agents
Research has also highlighted the importance of isoxazoline-containing natural products in the field of anticancer agents. Isoxazolines, belonging to the azoles family, have shown significant potential as anticancer agents due to their nitrogen and oxygen-containing heterocyclic structure. The review focuses on isoxazoline derivatives present in natural sources, their isolation, and utilization as anticancer agents, emphasizing the synthetic pathways to achieve these compounds and the structural-activity relationship affecting their anticancer activity (Kaur et al., 2014).
Future Directions
Isoxazole and its derivatives have significant applications in the field of drug discovery . Therefore, the development of new synthetic strategies, particularly eco-friendly ones, is of great importance . Furthermore, the exploration of their potential biological activities can lead to the discovery of new therapeutic agents .
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom . They have been found to possess a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant properties . The substitution of various groups on the isoxazole ring imparts different activities .
Properties
IUPAC Name |
N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-9-6-12(14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQWVWXAACDLOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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